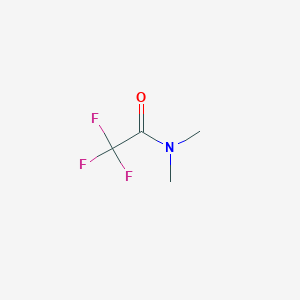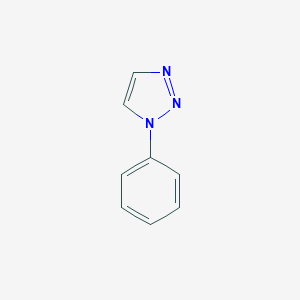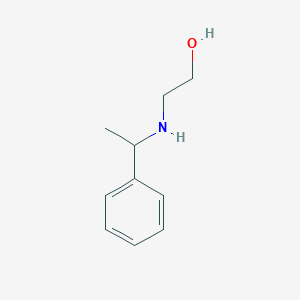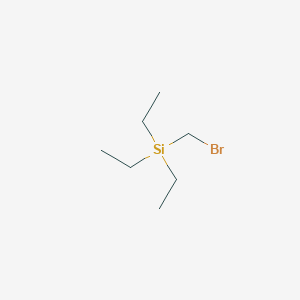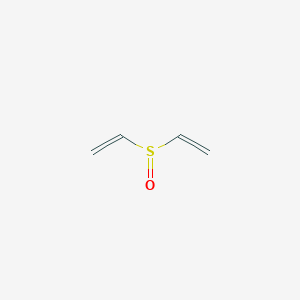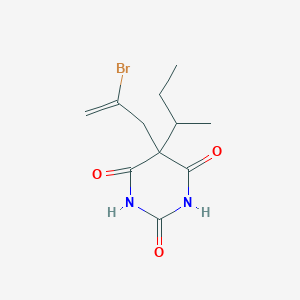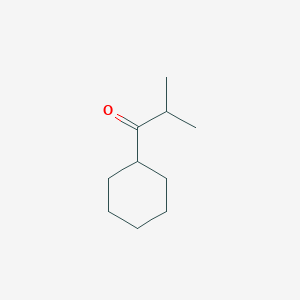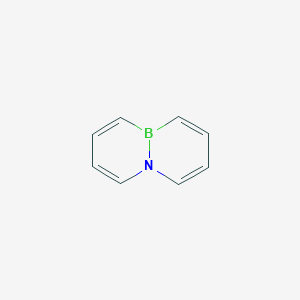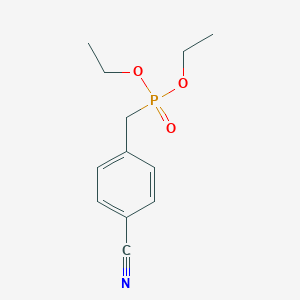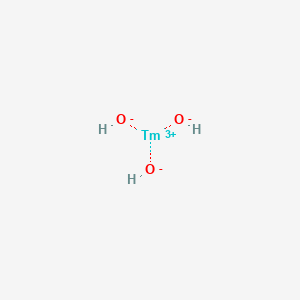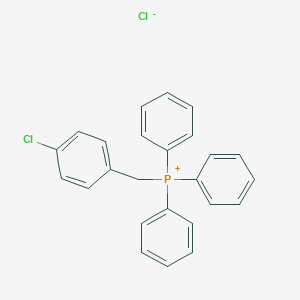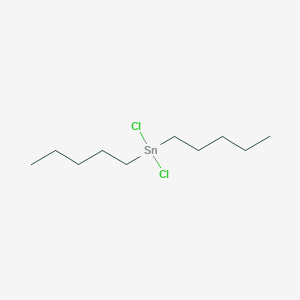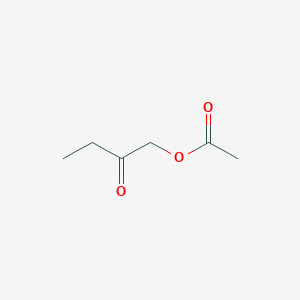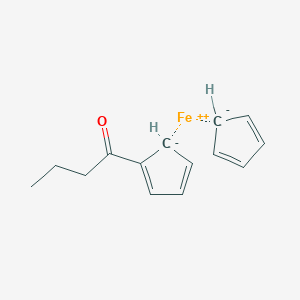
Butyrylferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyrylferrocene is an organometallic compound with the chemical formula C14H16FeO2. It is a derivative of ferrocene, where a butyryl group is attached to one of the cyclopentadienyl rings. This compound is known for its unique structure and properties, making it a valuable substance in various fields of research and industry. This compound appears as a yellow crystalline solid and is soluble in organic solvents .
Wirkmechanismus
Target of Action
Butyrylferrocene is a chemical compound with the empirical formula C14H16FeO
Mode of Action
It’s known that the compound has a butyryl side chain that is co-planar with its carrier carbocycle , but the specifics of how it interacts with its targets and the resulting changes are not well-understood. More research is needed to elucidate these details.
Pharmacokinetics
Its molecular weight is 256.12 , which may influence its bioavailability and pharmacokinetic properties
Biochemische Analyse
Biochemical Properties
The biochemical properties of Butyrylferrocene are not well-studied. Based on its structure, it can be inferred that it might interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the presence of other molecules .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butyrylferrocene can be synthesized by reacting butyryl chloride with ferrocene in an organic solvent. The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation. The general reaction scheme is as follows: [ \text{Fe(C}_5\text{H}_5\text{)}_2 + \text{CH}_3\text{CH}_2\text{CH}_2\text{COCl} \rightarrow \text{Fe(C}_5\text{H}_4\text{COCH}_2\text{CH}_2\text{CH}_3\text{)}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, controlled temperatures, and inert gas atmospheres to ensure the stability of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Butyrylferrocene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form butyrylferrocenium ions.
Reduction: It can be reduced back to ferrocene derivatives.
Substitution: The butyryl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Butyrylferrocenium ions.
Reduction: Ferrocene derivatives.
Substitution: Various substituted ferrocenes depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Butyrylferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Studies have explored its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: this compound is used in the production of materials with specific magnetic properties and as a ligand in organic electronic materials and liquid crystal displays
Vergleich Mit ähnlichen Verbindungen
Ferrocene: The parent compound of butyrylferrocene.
Acetylferrocene: Similar structure with an acetyl group instead of a butyryl group.
Ferrocenecarboxaldehyde: Contains a formyl group attached to the cyclopentadienyl ring.
Uniqueness: this compound is unique due to its butyryl group, which imparts distinct chemical and physical properties compared to its analogs. This makes it valuable in specific applications where these properties are desired .
Eigenschaften
CAS-Nummer |
1271-94-9 |
|---|---|
Molekularformel |
C14H16FeO 10* |
Molekulargewicht |
256.12 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) |
InChI |
InChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;/h3-4,6-7H,2,5H2,1H3;1-5H;/q2*-1;+2 |
InChI-Schlüssel |
LXGKRVAPVVIDQW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Kanonische SMILES |
CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Herkunft des Produkts |
United States |
Q1: What is the molecular structure of butyrylferrocene and how was it determined?
A1: this compound (C14H16FeO) is an organometallic compound composed of a ferrocene unit with a butyryl group attached to one of the cyclopentadienyl rings. Its crystal structure was determined using X-ray diffraction analysis at 200 K. This analysis revealed that this compound crystallizes in the orthorhombic space group P212121 with unit cell dimensions of a = 5.6954(3) Å, b = 10.0307(6) Å, and c = 20.4422(14) Å. [] You can find more details about the crystallographic data in the paper published by R.D. Adams et al. []
Q2: What is the potential application of this compound in combustion processes?
A2: While the provided research doesn't directly investigate the combustion properties of this compound, it belongs to a class of organometallic compounds known to influence ignition and combustion processes. These compounds, often called "anti-knock" agents, can modify flame speed and reduce undesirable combustion phenomena like knocking in engines. Further research is needed to explore the specific impacts and effectiveness of this compound as a fuel additive compared to other known compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


